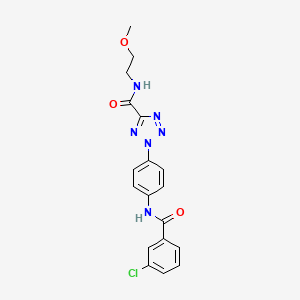

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name |

2-[4-[(3-chlorobenzoyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O3/c1-28-10-9-20-18(27)16-22-24-25(23-16)15-7-5-14(6-8-15)21-17(26)12-3-2-4-13(19)11-12/h2-8,11H,9-10H2,1H3,(H,20,27)(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKALHYKALVTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzoic acid with aniline to form 3-chlorobenzamide. This intermediate is then reacted with 4-aminophenyl tetrazole under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(3-bromobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

- 2-(4-(3-fluorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

- 2-(4-(3-methylbenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

The compound 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Tetrazole Ring : The initial step involves the condensation of an appropriate amine with a carbonyl compound in the presence of hydrazine to form the tetrazole structure.

- Acylation : The introduction of the 3-chlorobenzamido group is achieved through acylation reactions.

- Final Modifications : The methoxyethyl group is added to enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cellular assays, it was found to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values were reported in the low micromolar range, indicating strong cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound has been shown to affect pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a panel of bacterial strains demonstrated that the compound effectively reduced bacterial load in infected mice models. Treatment with varying doses resulted in significant reductions in infection severity compared to control groups . -

Case Study on Cancer Cell Lines :

In a comparative study involving multiple cancer cell lines, this compound showed enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin, suggesting a potential role as an adjuvant therapy .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Answer : The synthesis typically involves a multi-step process:

Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles under reflux in polar aprotic solvents (e.g., DMF) to form the tetrazole core .

Coupling Reactions : Introduce the 3-chlorobenzamido and methoxyethyl groups via amide coupling using reagents like EDCI/HOBt or DCC in dichloromethane at 0–25°C .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and solvent polarity to improve yields (target >70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- NMR :

- ¹H NMR : Look for the tetrazole proton (δ 8.5–9.5 ppm) and methoxyethyl signals (δ 3.2–3.5 ppm for OCH₂, δ 1.2–1.4 ppm for CH₃) .

- ¹³C NMR : Confirm the carbonyl carbons (amide: ~165–170 ppm; tetrazole: ~150 ppm) .

- IR : Validate amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H bonds (~3400 cm⁻¹) .

- Mass Spectrometry : Use HRMS to confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the 3-chlorobenzamido substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Answer : The electron-withdrawing chloro group enhances electrophilicity at the benzamido carbonyl, making it susceptible to nucleophilic attack (e.g., by amines or hydrazines). Oxidation studies using H₂O₂ or KMnO₄ under acidic conditions may yield sulfoxide or sulfone derivatives, but competing decomposition pathways require careful monitoring via HPLC .

- Contradiction Note : Some studies report unexpected stability of the chloro group under basic conditions, possibly due to steric hindrance from the tetrazole ring .

Q. What strategies can resolve discrepancies in biological activity data (e.g., IC₅₀ variability) across cell-based assays for this compound?

- Answer :

- Assay Design : Standardize cell lines (e.g., HepG2 vs. HeLa), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1%) .

- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

- Mechanistic Studies : Perform SPR or ITC to quantify binding affinity to targets like kinases or GPCRs, which may explain potency variations .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding modes with biological targets, and what are their limitations?

- Answer :

- Docking Workflow :

Generate 3D conformers using software like OpenBabel.

Dock into target pockets (e.g., COX-2 or EGFR) using AutoDock Vina with flexible side chains.

- Key Interactions : The tetrazole ring often forms hydrogen bonds with catalytic lysine residues, while the methoxyethyl group enhances solubility but may reduce binding specificity .

- Limitations : DFT calculations may underestimate solvation effects, necessitating MD simulations for accuracy .

Methodological Challenges and Solutions

Q. What are the critical factors affecting the compound’s stability in long-term storage, and how can degradation products be identified?

- Answer :

- Stability Issues : Hydrolysis of the tetrazole ring in humid environments or photooxidation of the chlorobenzamido group .

- Mitigation : Store at –20°C under argon with desiccants. Use amber vials to prevent light exposure.

- Degradation Analysis : Employ LC-MS/MS to detect fragments like 3-chlorobenzoic acid (m/z 155) or tetrazole ring-opened byproducts .

Q. What synthetic modifications could enhance the compound’s bioavailability without compromising its target affinity?

- Answer :

- Prodrug Design : Convert the carboxamide to a methyl ester for improved membrane permeability, with in vivo esterase activation .

- PEGylation : Attach polyethylene glycol (PEG) to the methoxyethyl group to extend half-life in plasma .

- SAR Studies : Replace the chloro group with fluorinated analogs to balance lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.